(3-氨基-4-甲氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

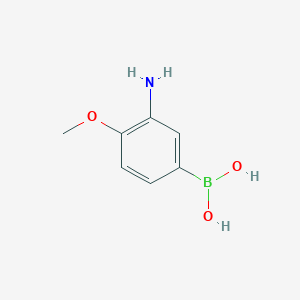

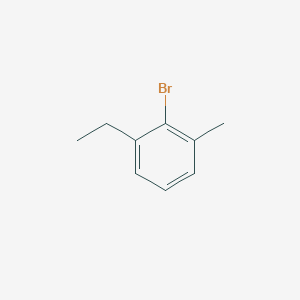

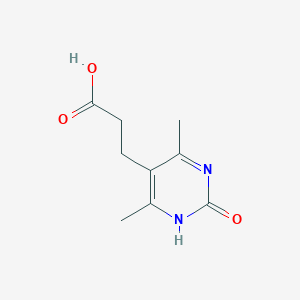

(3-Amino-4-methoxyphenyl)boronic acid, commonly referred to as AMPBA, is an organic compound belonging to the class of boronic acids. It is a white crystalline solid with a molecular formula of C7H9BO2N and a molecular weight of 155.04 g/mol. AMPBA is a versatile molecule that has a wide range of applications in scientific research. It is used in a variety of synthetic methods, as well as for the study of biochemical and physiological effects.

科学研究应用

铃木-宫浦交叉偶联

(3-氨基-4-甲氧基苯基)硼酸: 是铃木-宫浦交叉偶联反应中的一种重要试剂 。这种反应是一种形成碳-碳键的强大方法,广泛应用于复杂有机分子的合成,包括药物、农用化学品和有机材料。硼酸充当亲核试剂,在钯催化剂的存在下与芳基或烯基卤化物偶联。

传感器开发

包括(3-氨基-4-甲氧基苯基)硼酸在内的硼酸已被用于化学传感器的开发 。这些化合物可以作为检测儿茶酚及其衍生物的荧光传感器,儿茶酚在各种生物过程中很重要。氨基增强了与分析物的结合,使其成为生物分析化学中一种有用的工具。

有机合成中间体

作为有机合成中的中间体,(3-氨基-4-甲氧基苯基)硼酸被用来将3-氨基-4-甲氧基苯基部分引入更大的分子中 。该部分在合成各种有机化合物中很重要,包括染料、颜料和药物。

酶活性抑制剂

该化合物在酶抑制剂的设计中具有潜在的应用 。例如,它可用于合成抑制17β-羟基类固醇脱氢酶2型(一种参与类固醇代谢的酶)的化合物。此类抑制剂在治疗癌症等疾病中具有治疗潜力。

材料化学

在材料化学中,(3-氨基-4-甲氧基苯基)硼酸可用于修饰表面或创建具有特定性质的聚合物 。硼酸基团可以与二醇形成可逆的共价键,这在创建响应性材料方面很有用。

抗肿瘤剂

该化合物也是合成氨基-三甲氧基苯基-芳基噻唑的反应物,后者因其微管抑制和潜在的抗肿瘤性质而被研究 。这种应用在药物化学和药物开发领域尤为重要。

催化

(3-氨基-4-甲氧基苯基)硼酸: 可用于催化过程,例如钌催化的芳基化反应 。这些反应对于高精度地构建复杂的有机分子非常重要。

佩塔西斯反应

最后,这种硼酸参与了佩塔西斯反应,这是一种用于合成胺的多组分反应 。这种反应对于创建各种含有胺的化合物非常有价值,这些化合物在天然产物和药物中很常见。

未来方向

Boronic acids, including “(3-Amino-4-methoxyphenyl)boronic acid”, have potential applications in various fields, such as medicinal chemistry . They can be used to synthesize various bioactive compounds and have shown potential as anticancer, antibacterial, and antiviral agents . Therefore, further studies on boronic acids, including “(3-Amino-4-methoxyphenyl)boronic acid”, could lead to the development of new promising drugs .

作用机制

Target of Action

The primary target of (3-Amino-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest that it may have favorable bioavailability in the context of chemical reactions .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds through the SM coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

属性

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYCMNKKHXJWLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628572 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879893-98-8 |

Source

|

| Record name | (3-Amino-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)